(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid
Description
(1S,2R)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a methyl group and a phenyl substituent on the cyclopropane ring. Its stereochemistry is critical to its physical, chemical, and biological properties.
Properties
CAS No. |
1613519-81-5 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Catalysts
The reaction proceeds through a metallocarbene intermediate formed by the decomposition of diazo compounds (e.g., ethyl diazoacetate) catalyzed by transition metals such as rhodium(II) or copper(I). The carbene inserts into the alkene’s π-bond, forming the cyclopropane ring. Chiral catalysts, such as Rh₂(S-DOSP)₄, are critical for achieving enantioselectivity.
Example Conditions :
Stereochemical Control
The stereochemical outcome depends on the catalyst’s chiral environment. For the (1S,2R) configuration, catalysts with bulky ligands favor the desired transition state geometry. Computational studies suggest that π-π interactions between the phenyl group and catalyst ligands stabilize the preferred diastereomer.
Asymmetric Simmons-Smith Reaction
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is another cyclopropanation method. Asymmetric variants using chiral auxiliaries or catalysts have been adapted for enantioselective synthesis.
Modified Simmons-Smith Protocol
A zinc-mediated reaction with chiral ligands (e.g., bisoxazolines) induces asymmetry:
Procedure :
Limitations and Optimization
Low yields are attributed to competing side reactions. Pre-complexation of the substrate with the chiral ligand improves selectivity, while slow reagent addition minimizes dimerization.
Resolution of Racemic Mixtures
When asymmetric synthesis proves challenging, resolution of racemic (1R,2S/1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid offers an alternative.
Diastereomeric Salt Formation
Racemic acid is treated with a chiral amine (e.g., (R)-α-methylbenzylamine) to form diastereomeric salts. Differential solubility allows separation via crystallization:
| Parameter | Value |
|---|---|
| Resolution Agent | (R)-α-Methylbenzylamine |
| Solvent | Ethanol/Water (3:1) |
| Crystallization Temp | 4°C |
| ee After Resolution | >98% |
| Overall Yield | 30–40% |
Enzymatic Resolution
Lipases (e.g., Candida antarctica) selectively esterify one enantiomer. For example:
-
Substrate : Racemic methyl ester
-
Enzyme : CAL-B (5 wt%)
-
Acyl Donor : Vinyl acetate
-
Solvent : TBME
-
Conversion : 50% (stopped at equilibrium)
One-Pot Tandem Reactions
Recent advances utilize tandem reactions to streamline synthesis. A notable example combines cyclopropanation with in situ carboxylation:
Steps :
-
Cyclopropanation of styrene with diazoacetate (Rh catalyst).
-
Hydrolysis of ester to carboxylic acid (NaOH, H₂O/EtOH).
-
Acidification (HCl) to precipitate product.
| Parameter | Value |
|---|---|
| Overall Yield | 55–60% |
| ee | 88–92% |
| Key Advantage | Avoids intermediate isolation |
Comparison of Synthetic Methods
The table below evaluates key parameters for each method:
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Asymmetric Cyclopropanation | 60–70 | 85–90 | High | Moderate |
| Simmons-Smith | 50–55 | 75–80 | Moderate | Low |
| Racemic Resolution | 30–40 | >98 | Low | High |
| One-Pot Tandem | 55–60 | 88–92 | High | Moderate |
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for the preparation of (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid:
- Cyclopropanation Reactions : Using diazo compounds or carbenes to react with alkenes.
- Alkylation : Involves the alkylation of cyclopropane carboxylic acid derivatives with electrophiles.
- Enantioselective Synthesis : Employing chiral catalysts to obtain enantiomerically pure products.
Organic Synthesis
This compound serves as a building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical transformations, including:
- Oxidation : The carboxylic acid can be oxidized to form corresponding salts or esters.
- Reduction : Reduction can yield alcohols or aldehydes.
- Substitution Reactions : The cyclopropane ring can undergo nucleophilic substitution leading to diverse products.
Pharmaceutical Development
The compound's unique stereochemistry makes it an interesting candidate for drug development. It may lead to the discovery of new drugs targeting specific biological pathways. For instance, compounds with similar structures have shown potential anti-inflammatory and analgesic properties, suggesting that this compound could exhibit similar pharmacological activities.
Biological Research
In biological studies, this compound is utilized as a model substrate for investigating enzyme-catalyzed reactions and stereoselective transformations. Its interactions with enzymes can provide insights into metabolic pathways and cellular functions.
Case Study 1: Enzyme Interaction Studies
Research has demonstrated that this compound can influence enzyme activities through hydrogen bonding and ionic interactions due to its carboxylic acid group. Studies using molecular docking have predicted its binding affinities with various enzymes, providing insights into its potential therapeutic applications.
Case Study 2: Synthetic Applications in Drug Development
A recent study highlighted the synthesis of novel derivatives of this compound that exhibited enhanced biological activity compared to existing drugs. These derivatives were tested for their efficacy in reducing inflammation in animal models, showcasing the compound's potential in pharmaceutical applications.
Mechanism of Action
The mechanism by which (1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In organic synthesis, its reactivity is governed by the strain in the cyclopropane ring and the electronic effects of the phenyl and carboxylic acid groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₁H₁₂O₂ .
- CAS Number : 10606-69-6 .
- Melting Point : 102–105 °C .
- Optical Rotation : [α] = −116.4 (c 0.97, CHCl₃) .
- Synthesis : Prepared via DIDAL reduction and Pinnick oxidation from intermediate (1S,2R)-4, achieving 79% yield over two steps .
The compound’s strained cyclopropane ring and stereochemistry make it a valuable scaffold in medicinal chemistry and agrochemical research, particularly in pyrethroid analogs .
Comparison with Structural Analogs
Stereoisomers
Diastereomers of the target compound exhibit distinct physicochemical properties:
Key Insight : The (1S,2R) configuration confers higher optical activity and slightly elevated melting points compared to the (1S,2S) isomer, suggesting stronger intermolecular interactions in crystalline states .
Substituted Phenyl Derivatives
Substituents on the phenyl ring significantly alter bioactivity and stability:

Key Insight : Chlorine substituents (e.g., 2-Cl) enhance lipophilicity and may improve membrane permeability, while methoxy groups (e.g., 2-OCH₃) could modulate electronic effects on the aromatic ring .
Functionalized Cyclopropane Carboxylic Acids
Additional functional groups on the cyclopropane ring influence reactivity and applications:
Pyrazole derivatives exhibit higher lipophilicity (XLogP3 = 2.1), favoring CNS-targeted drug design .
Cyclopropane vs. Cyclopropene Derivatives
Cyclopropene analogs (e.g., 1-arylcycloprop-2-ene-1-carboxylic acids) exhibit distinct reactivity due to ring strain and conjugation:
| Compound | Structure | Melting Point (°C) | Synthesis Yield | Reference |
|---|---|---|---|---|
| 1-(2,4-Difluorophenyl)cycloprop-2-ene | Cyclopropene | 98.7–101.8 | 86% | |
| (1S,2R)-1-Methyl-2-phenylcyclopropane | Cyclopropane | 102–105 | 79% |
Key Insight : Cyclopropene derivatives are more reactive due to the double bond, enabling click chemistry applications, but they are less thermally stable than cyclopropanes .
Biological Activity
(1S,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid is a chiral compound that has attracted significant attention in organic and medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a cyclopropane ring with a methyl and a phenyl group, along with a carboxylic acid functional group. The presence of these functional groups allows for various interactions with biological systems, making it a valuable subject of study in enzyme catalysis and drug design.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H12O2 |
| Molecular Weight | 176.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 13005-22-6 |
The compound's structure features two chiral centers, contributing to its potential for stereoselective interactions with biological targets.
The biological activity of this compound primarily arises from its ability to form hydrogen bonds and ionic interactions through its carboxylic acid group. This can influence the activity of enzymes and receptors. The strained cyclopropane ring may undergo ring-opening reactions, leading to the generation of reactive intermediates that can interact with various biological molecules.
Enzyme Interaction Studies
Research indicates that this compound serves as a model substrate for studying enzyme-catalyzed reactions. Its unique structure allows for the investigation of stereoselective transformations in enzymatic processes. For example, studies have shown that this compound can alter the conformation of target proteins or enzymes, impacting their catalytic properties and overall activity.
Study 1: Enzyme-Catalyzed Reactions
In a study published in Organic Chemistry, researchers investigated the interaction of this compound with specific enzymes. The findings revealed that the compound exhibited significant binding affinity towards certain enzyme active sites, suggesting its potential as an inhibitor or modulator in biochemical pathways .
Study 2: Stereoselective Transformations
Another study focused on the use of this compound as a chiral building block in asymmetric synthesis. The results demonstrated that this compound facilitated stereoselective transformations, highlighting its utility in synthesizing complex organic molecules with desired stereochemistry .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-Phenylcyclopropane-1-carboxylic acid | Lacks the methyl group; different reactivity profile |
| 1-Methyl-2-phenylcyclopropane | Lacks the carboxylic acid group; affects solubility |
| Cyclopropane-1-carboxylic acid | Lacks both phenyl and methyl groups; more reactive |
| rac-(1R,2S)-1-acetamido-2-methyl-2-phenylcyclopropane-1-carboxylic acid | Contains an acetamido group; alters biological activity |
This comparison illustrates how variations in functional groups and molecular structure can significantly influence biological interactions and reactivity.
Q & A
Q. How does the methyl group’s position influence the compound’s conformational rigidity compared to analogs like 1-amino-2-phenylcyclopropane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
